Orthogonal Deprotection for ω-Amine-First Functionalization
Cbz-beta-HoLys(Boc)-OH (target) provides an ω-amine-first deprotection sequence: Boc removal with TFA (typically >99% efficiency) exposes the side-chain amine while the Nᵝ-Cbz group remains stable, enabling selective side-chain modification or on-resin cyclization. In contrast, the regioisomer Boc-β-HoLys(Cbz)-OH (comparator) yields β-amine-first exposure upon TFA treatment, which can lead to undesired N-terminal reactions during side-chain manipulation. Cbz cleavage via catalytic hydrogenolysis (Pd/C, H₂) routinely achieves >95% yield .
| Evidence Dimension | Deprotection step order and chemoselectivity |
|---|---|
| Target Compound Data | Step 1: ω-Boc removal (TFA, >99%); Step 2: β-Cbz removal (H₂/Pd, >95%) |
| Comparator Or Baseline | Boc-β-HoLys(Cbz)-OH: Step 1: β-Boc removal (TFA, >99%); Step 2: ω-Cbz removal (H₂/Pd, >95%) |
| Quantified Difference | Reversed deprotection sequence; comparable individual step yields but opposite site exposure order |
| Conditions | Standard TFA cleavage (Boc) and catalytic hydrogenolysis (Cbz); Boc-SPPS resin compatibility |
Why This Matters
For synthetic routes requiring installation of side-chain modifications or cyclization before N-terminal elongation, only the Cbz-on-β/Boc-on-ω arrangement delivers the mandatory ω-primary amine exposure first.
